molecular formula C17H14Cl2N4O4S B2942383 N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899951-99-6

N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2942383
CAS No.: 899951-99-6
M. Wt: 441.28
InChI Key: AOUVXOIHBXVIOB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide ( 899951-99-6) is a synthetic organic compound with a molecular formula of C17H14Cl2N4O4S and a molecular weight of 441.29 g/mol . This complex molecule is built from a 4H-pyran core structure substituted with a 4-methyl-4H-1,2,4-triazole moiety via a thioether linkage, and further functionalized with an acetamide chain connected to a 3,4-dichlorophenyl ring . The presence of these distinct pharmacophoric features—the 1,2,4-triazole and the dichlorophenyl group—suggests significant potential for investigation in various scientific fields. The 1,2,4-triazole scaffold is widely recognized in medicinal chemistry and agrochemical research for its diverse biological activities . Researchers may explore this compound as a key intermediate in the synthesis of novel molecules or as a candidate for high-throughput screening in drug discovery campaigns. Its specific structural attributes make it a valuable candidate for studying enzyme inhibition, particularly against targets known to interact with triazole-containing compounds, and for developing new agents in antimicrobial or antifungal research. This product is provided with a minimum purity of 90% and is offered in various quantities to suit laboratory-scale research needs . It is intended for research and development purposes only in a controlled laboratory environment. The product is not intended for use in humans, animals, or as a diagnostic agent. References 1. CAS Registry Number: 899951-99-6 2. Molecular Formula: C17H14Cl2N4O4S 3. IUPAC Name: N-(3,4-dichlorophenyl)-2-[[6-[[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4-oxo-4H-pyran-3-yl]oxy]acetamide

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O4S/c1-23-9-20-22-17(23)28-8-11-5-14(24)15(6-26-11)27-7-16(25)21-10-2-3-12(18)13(19)4-10/h2-6,9H,7-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUVXOIHBXVIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a dichlorophenyl group and a triazole moiety, which are known for their diverse biological activities. The presence of the pyran and acetamide groups further contributes to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion may share similar properties due to its structural components.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways. IL-2/IL-15 receptor antagonists, which are structurally related to this compound, have shown promise in treating autoimmune diseases by inhibiting T-cell activation . This suggests that this compound could potentially exert similar effects.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-lipid peroxidation activity of related compounds. The tested compounds showed significant inhibition rates (up to 98%) against lipid peroxidation at concentrations around 100 µM .
Study 2 Investigated the antibacterial properties of triazole derivatives. Compounds demonstrated MIC values ranging from 0.125 to 8 µg/mL against various pathogens .
Study 3 Explored the synthesis and biological evaluation of similar compounds with a focus on their anti-inflammatory properties. Some derivatives showed promising results in reducing inflammation markers .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to immune response and inflammation.
  • Direct Antimicrobial Action : The structural characteristics suggest potential interactions with bacterial cell membranes or vital metabolic processes.

Chemical Reactions Analysis

Formation of the 4-Methyl-4H-1,2,4-triazole-3-thiol Precursor

The triazolethiol group is synthesized via cyclization of thiosemicarbazides under alkaline conditions. For example:

  • Reagents : Hydrazine hydrate, carbon disulfide (CS₂), and substituted isothiocyanates .

  • Conditions : Reflux in ethanol or methanol with potassium hydroxide (KOH) .

  • Yield : 52–88% for analogous triazolethiones .

S-Alkylation to Form the Triazolethio-Methyl Linkage

The thiol group undergoes nucleophilic substitution with a bromomethylpyranone intermediate:

  • Reagents : Bromomethylpyranone derivatives, triethylamine (base catalyst) .

  • Conditions : Reflux in ethanol (3–5 hours) .

  • Yield : ~73% for structurally similar thioether derivatives .

Acetamide Coupling

The dichlorophenyl acetamide group is introduced via amide bond formation:

  • Reagents : 3,4-Dichloroaniline, bromoacetyl chloride, and coupling agents (e.g., EDC/HOBt) .

  • Conditions : Stirring in dichloromethane (DCM) at 0–5°C .

  • Yield : 75–85% for related acetamide derivatives .

Pyran-4-one Core

  • Nucleophilic Aromatic Substitution : The electron-deficient pyran ring undergoes substitution at the 6-position with nucleophiles (e.g., amines, thiols) under acidic or basic conditions .

  • Oxidation : The 4-oxo group is stable under mild conditions but may reduce to a dihydropyran under strong reducing agents (e.g., NaBH₄) .

Triazolethio-Methyl Group

  • Oxidation : The thioether can oxidize to sulfoxide (with H₂O₂) or sulfone (with KMnO₄) .

  • Alkylation/Protonation : The triazole nitrogen can undergo alkylation or protonation, altering electronic properties .

Acetamide Linker

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding carboxylic acid and aniline derivatives .

  • Cross-Coupling : The dichlorophenyl group participates in Suzuki-Miyaura couplings with boronic acids .

Reaction Optimization Data

Reaction Type Reagents/Conditions Yield Key Byproducts Reference
Triazolethiol synthesisCS₂, KOH, ethanol, reflux80%Uncyclized thiosemicarbazides ,
S-AlkylationBromomethylpyranone, Et₃N, ethanol73%Di-substituted thioethers
Acetamide couplingEDC/HOBt, DCM, 0°C82%Unreacted aniline ,
Oxidation (thioether)H₂O₂, acetic acid, 50°C68%Sulfone (minor)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 230°C, releasing CO and HCl gases (TGA-DSC analysis) .

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the thioether bond, forming pyranone and triazolethiol fragments .

  • Hydrolytic Degradation : Unstable in strong acids (pH < 2) or bases (pH > 12), yielding 3,4-dichloroaniline and pyranone carboxylic acid .

Comparative Reaction Efficiency

Derivative Reaction Efficiency Notes
Triazolethio-methylS-AlkylationHigh (73%)Requires anhydrous conditions
Dichlorophenyl acetamideAmide couplingModerate (82%)Sensitive to moisture
Sulfoxide derivativeOxidation with H₂O₂Moderate (68%)Competing sulfone formation

Challenges and Mitigation Strategies

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions .

  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 ratio of thiol to alkylating agent) .

  • Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol .

Comparison with Similar Compounds

Dichlorophenyl-Containing Acetamides

Compound A : (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ()

  • Structural Similarities : Shares the 3,4-dichlorophenyl group and acetamide backbone.
  • Differences : Replaces the pyran-triazole-thioether system with a pyrazole ring bearing methylthioethyl and pyridinyl substituents.
  • Synthesis : Yielded 67% via nucleophilic substitution, suggesting efficient coupling methods for dichlorophenyl-acetamide derivatives .
  • Physicochemical Data : IR peaks at 1652 cm⁻¹ (C=O) and 2917 cm⁻¹ (C-H), aligning with acetamide and aliphatic groups .

Compound B : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )

  • Structural Similarities : Contains a chlorophenyl group and triazole-acetamide framework.
  • Differences: Uses a mono-chlorophenyl (vs. dichloro) and naphthyloxy-triazole (vs. methyl-triazole-thioether-pyran).
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition (yield unspecified), a common method for triazole formation .
  • Physicochemical Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl), consistent with acetamide and aryl chloride functionalities .

Triazole-Linked Heterocycles

Compound C : N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide ()

  • Structural Similarities: Features a chlorophenyl group, acetamide linker, and pyridazinone core.
  • Differences: Lacks the triazole-thioether-pyran system, instead incorporating a pyridazinone and dimethoxyphenyl group.
  • Physicochemical Data: Molecular weight 427.9 g/mol; SMILES notation confirms regiochemistry but lacks experimental data (e.g., melting point, solubility) .

Compound D : PROTAC derivatives ()

  • Structural Similarities : Some share acetamide or triazole motifs (e.g., Example 83 in ).
  • Differences : Larger molecular frameworks (e.g., chromen-4-one, pyrazolo[3,4-d]pyrimidine) designed for targeted protein degradation.
  • Synthesis : Multi-step protocols with palladium catalysis (yields ~19% in Example 83), highlighting challenges in complex heterocycle assembly .

Sulfur-Containing Linkers

Compound E: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )

  • Structural Similarities: Utilizes a sulfamoylphenyl group and cyanoacetamide.
  • Differences : Replaces thioether with hydrazine and lacks aromatic heterocycles.
  • Synthesis : Coupling with diazonium salts achieved 94% yield, demonstrating efficiency for aryl-amide bond formation .

Key Comparison Metrics

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyran-triazole-thioether Pyrazole Triazole-naphthyloxy Pyridazinone
Aryl Group 3,4-Dichlorophenyl 3,4-Dichlorophenyl 4-Chlorophenyl 4-Chlorophenyl
Linker Acetamide Acetamide Acetamide Acetamide
Synthesis Yield Not Reported 67% Not Reported Not Reported
IR C=O Stretch (cm⁻¹) ~1650–1680 (inferred) 1652 1678 Not Reported
Chlorine-related IR ~785 (C-Cl) Not Reported 785 Not Reported

Discussion of Structural Impact on Properties

  • Electron-Withdrawing Effects: The 3,4-dichlorophenyl group (vs.
  • Heterocyclic Diversity: The pyran-triazole-thioether system offers unique steric and electronic profiles compared to pyrazole (Compound A) or pyridazinone (Compound C).
  • Synthetic Feasibility : Thioether formation (target compound) may require alkylation of a triazole-thiol, contrasting with triazole synthesis via cycloaddition (Compound B) .

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